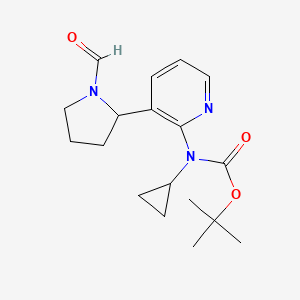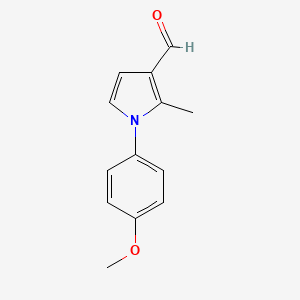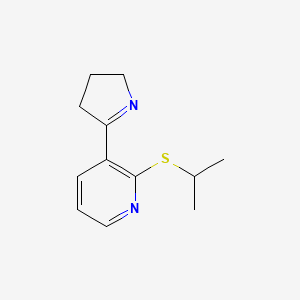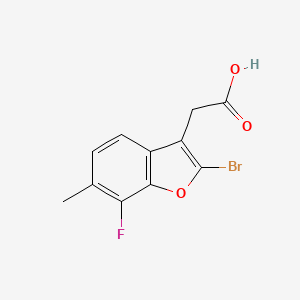
(S)-tert-Butyl ((1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl((1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)methyl)carbamate is a complex organic compound that features a piperidine ring substituted with a pyrazole moiety and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl((1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)methyl)carbamate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Substitution on the Piperidine Ring: The piperidine ring can be functionalized by introducing the pyrazole moiety through nucleophilic substitution reactions.
Introduction of the Carbamate Group: The tert-butyl carbamate group can be introduced using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl((1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group on the pyrazole ring can be oxidized to form nitro derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbamate group may yield the corresponding amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor-ligand interactions.
Medicine: As a candidate for drug development, particularly in the field of neuropharmacology.
Industry: As an intermediate in the synthesis of agrochemicals or other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl((1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)methyl)carbamate would depend on its specific application. For example, if used as a drug candidate, it may interact with specific receptors or enzymes in the body, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
®-tert-Butyl((1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)methyl)carbamate: The enantiomer of the compound .
tert-Butyl((1-(4-nitro-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)methyl)carbamate: A derivative with a nitro group instead of an amino group.
tert-Butyl((1-(4-amino-1-ethyl-1H-pyrazol-5-yl)piperidin-3-yl)methyl)carbamate: A derivative with an ethyl group instead of a methyl group on the pyrazole ring.
Uniqueness
(S)-tert-Butyl((1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)methyl)carbamate is unique due to its specific stereochemistry and the presence of both a pyrazole and a piperidine ring, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C15H27N5O2 |
|---|---|
Molecular Weight |
309.41 g/mol |
IUPAC Name |
tert-butyl N-[[(3S)-1-(4-amino-2-methylpyrazol-3-yl)piperidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C15H27N5O2/c1-15(2,3)22-14(21)17-8-11-6-5-7-20(10-11)13-12(16)9-18-19(13)4/h9,11H,5-8,10,16H2,1-4H3,(H,17,21)/t11-/m0/s1 |
InChI Key |
NZSGJJUTLYOMPN-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCCN(C1)C2=C(C=NN2C)N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN(C1)C2=C(C=NN2C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-2-(3-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11803836.png)


![(3S)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B11803858.png)








![2-(8-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11803915.png)

